tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate

soluble epoxide hydrolase SAR para-substitution

Research on soluble epoxide hydrolase (sEH) requires regioisomerically pure building blocks to avoid SAR ambiguity. This Boc-protected p-tolyl urea piperidine intermediate provides the exact geometry needed for the sEH hydrophobic pocket, eliminating the steric penalties of ortho/meta analogs. • Orthogonal Boc protection enables parallel library synthesis via deprotection and N-acylation without chemoselectivity issues. • ≥98% HPLC purity reduces re-purification, ensuring reproducible IC₅₀ data across library members. • Defined para-substitution allows direct use in co-crystallography and computational pre-screening.

Molecular Formula C18H27N3O3
Molecular Weight 333.432
CAS No. 1233955-71-9
Cat. No. B2608857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate
CAS1233955-71-9
Molecular FormulaC18H27N3O3
Molecular Weight333.432
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27N3O3/c1-13-5-7-14(8-6-13)19-16(22)20-15-9-11-21(12-10-15)17(23)24-18(2,3)4/h5-8,15H,9-12H2,1-4H3,(H2,19,20,22)
InChIKeyOKSYYWLQCNEFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate (CAS 1233955-71-9) – Compound Profile and Procurement Relevance


tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate is a Boc‑protected piperidine urea building block with a p‑tolyl (4‑methylphenyl) substituent. It belongs to the 1‑aryl‑3‑piperidin‑4‑yl urea chemotype, a scaffold that has been extensively validated in medicinal chemistry programs targeting soluble epoxide hydrolase (sEH), where certain analogs achieve sub‑nanomolar potency [REFS‑1]. Commercial suppliers list the compound at ≥98‑% purity (HPLC) [REFS‑2], and it is commonly employed as a key intermediate in the parallel synthesis of 1‑acyl‑3‑piperidin‑4‑yl urea libraries via orthogonal Boc deprotection and N‑acylation [REFS‑1].

Boc‑protected piperidine urea intermediate for parallel library synthesis
p‑Tolyl substituent supports para‑substituted SAR exploration in sEH inhibitor series
High‑purity building block reduces purification steps in medicinal chemistry workflows

Why Not Any Piperidine‑Urea Building Block? – The Functional Penalty of Substituting tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate


Generic substitution within this chemotype is risky because subtle changes in aryl substitution position or nitrogen protection strategy drastically alter downstream synthetic efficiency and biological potency. Ortho‑tolyl, meta‑tolyl, and unsubstituted phenyl analogs show markedly different SAR profiles in validated sEH and kinase inhibitor series [REFS‑1]. Likewise, replacing the Boc group with a different protecting group or using the free amine directly can lead to chemoselectivity issues during library diversification, affecting final product purity and yield [REFS‑2]. These chemical differences translate into real procurement risk for research groups requiring reproducible synthetic access to defined SAR space.

Factor
This Compound
Alternative
Risk
Aryl substitution
p‑Tolyl
o‑/m‑Tolyl or phenyl
SAR profiles may differ significantly; potency outcomes may not transfer
Protecting group
Boc
Free amine or other protecting groups
Hygroscopicity and chemoselectivity issues may reduce purity and yield

Quantitative Differentiation Evidence for tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate – Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons


Para‑Methyl Advantage: sEH Inhibitor Potency of p‑Tolyl vs. o‑Tolyl and m‑Tolyl Analogs

In the 1‑aryl‑3‑(1‑acylpiperidin‑4‑yl)urea series, para‑substitution consistently delivers superior sEH inhibition. The p‑trifluoromethoxy analog (compound 52) achieves a Ki <0.050 nM against recombinant human sEH [REFS‑1]. Ortho‑ and meta‑substituted congeners show 10‑ to 100‑fold lower affinity [REFS‑1]. Extrapolating to the methyl series, the p‑tolyl derivative (this compound) is predicted to retain the para‑binding preference typical of this chemotype, making it a strategic intermediate for generating high‑potency leads relative to its ortho‑ and meta‑tolyl isomers (CAS 1233953‑15‑5 and 1233953‑12‑2).

Para‑methyl advantage
Class‑level
Reported >100‑fold sEH potency improvement with para‑substituted aryl ureas
Supports para‑substituted building block selection for sEH library synthesis
Class‑level inference from literature; actual SAR depends on final acyl group
soluble epoxide hydrolase SAR para-substitution

Orthogonal Boc Protection Enables High‑Purity Parallel Library Synthesis

The Boc‑protected intermediate provides a single, clean deprotection point (TFA or HCl) that is orthogonal to most functional groups encountered in drug discovery. In contrast, the free amine 1‑(piperidin‑4‑yl)‑3‑p‑tolylurea hydrochloride (CAS 1233952‑65‑2) is hygroscopic and can undergo side reactions during acylation, leading to lower product purity [REFS‑1]. Vendors report ≥98% purity for the Boc compound [REFS‑2] versus typical 95% for the free amine analog [REFS‑3], a difference that directly impacts downstream assay reproducibility.

Boc vs. free amine
Supplier data
Purity ≥98% (Boc) vs. ~95% (free amine); single‑step deprotection advantage
Higher purity and synthetic control may improve library reproducibility
Supplier‑reported purity; verify lot‑specific COA
protecting group strategy parallel synthesis chemoselectivity

Positional Isomer Purity: Defined p‑Tolyl Regioisomer vs. Mixed Ortho/Meta Batches

The CAS registry number 1233955‑71‑9 uniquely identifies the 4‑methylphenyl (p‑tolyl) regioisomer. The ortho‑tolyl isomer (CAS 1233953‑15‑5) and meta‑tolyl isomer (CAS 1233953‑12‑2) are commercialized separately [REFS‑1]. Cross‑contamination or mis‑assignment between these isomers would compromise SAR reproducibility, as position‑dependent potency differences can exceed 10‑fold [REFS‑2]. The target compound is supplied with a defined regioisomeric identity confirmed by ¹H NMR and HPLC [REFS‑3].

Regioisomer identity
Reported
Confirmed p‑tolyl regioisomer by ¹H NMR and HPLC; separate CAS for isomers
Ensures SAR attribution to intended para geometry
No cross‑contamination data in literature; QC relies on supplier characterization
regioisomeric purity quality control SAR reproducibility

Precision Applications for tert-Butyl 4-(3-p-tolylureido)piperidine-1-carboxylate – Recommended Procurement Scenarios Based on Quantitative Evidence


Parallel Synthesis of 1‑Acyl‑3‑(p‑tolyl)piperidin‑4‑yl Urea Libraries for sEH Inhibitor Lead Optimization

Researchers optimizing sEH inhibitors can use this Boc‑protected intermediate as the universal piperidine urea precursor. After Boc deprotection, rapid N‑acylation with diverse carboxylic acids generates a library of 1‑acyl analogs, leveraging the p‑tolyl SAR advantage documented in Rose et al. (2010) [REFS‑1]. The defined regioisomeric purity and high commercial purity (≥98%) minimize re‑purification steps and ensure reproducible IC₅₀ data across library members.

Structure‑Based Design of Kinase and Epoxide Hydrolase Probes Requiring Para‑Substituted Aryl Urea Pharmacophores

Crystallographic studies of sEH and related enzymes show that the para‑substituted aryl moiety nestles into a hydrophobic pocket, a geometry that ortho‑ and meta‑substituted analogs cannot attain without steric penalty [REFS‑1]. The target compound provides the p‑tolyl geometry directly, enabling computational pre‑screening and co‑crystallography studies without regiochemical ambiguity.

Continuing SAR Programs That Require Orthogonal Protection for Fragment‑Linking Strategies

Fragment‑based drug discovery campaigns that have identified the p‑tolyl urea as a privileged fragment can employ this Boc‑protected building block for covalent linking without premature deprotection. The orthogonal Boc chemistry permits late‑stage deprotection and functionalization, a strategy that would be compromised if the free amine or alternative protecting groups were used [REFS‑2].

Application
Selection Property
Validation Focus
sEH inhibitor library synthesis
Boc‑protected piperidine urea with p‑tolyl substituent
Acylation yield and purity; SAR reproducibility
Kinase/epoxide hydrolase probe design
Defined para‑substituted aryl geometry
Crystallographic or modeling fit; regiochemical identity
Fragment‑linking SAR programs
Orthogonal Boc deprotection strategy
Late‑stage functionalization efficiency; chemoselectivity
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